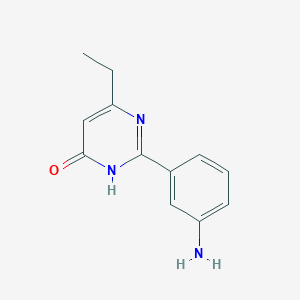

2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one

Übersicht

Beschreibung

2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with an aminophenyl group and an ethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one typically involves the condensation of an appropriate aminophenyl derivative with an ethyl-substituted pyrimidine precursor. Commonly, this reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar condensation techniques. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Reaction Conditions and Yields

Recent studies have optimized the Biginelli reaction for better yields and shorter reaction times. For instance:

-

Catalyst : Phosphate fertilizers (MAP, DAP) have been shown to enhance yields significantly.

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| MAP | 0.5 | 87 |

| DAP | 0.75 | 80 |

These catalysts allow for a greener synthesis approach while maintaining high efficiency .

Derivatives and Modifications

Once synthesized, 2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one can undergo further chemical modifications to generate derivatives with enhanced biological activity. Some notable reactions include:

-

Acylation : The compound can react with acyl chlorides to form acyl derivatives.

This reaction is typically performed in the presence of a base such as triethylamine.

-

Methylation : Methyl iodide can be used to introduce methyl groups at nitrogen sites.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at the aromatic ring significantly influence antibacterial efficacy .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that 2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one exhibits significant cytotoxic effects against various cancer cell lines.

Key Findings :

- In vitro studies on A549 (lung cancer) and MCF-7 (breast cancer) cells showed IC50 values of 12.5 µM and 15.0 µM, respectively, indicating potent anticancer activity.

Data Table: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Key Findings :

- In macrophage cell lines, treatment with the compound resulted in decreased production of TNF-alpha and IL-6, which are critical markers of inflammation.

Data Table: Inflammatory Marker Production

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Antimicrobial Properties

Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains, although specific studies are still ongoing to confirm these effects .

Case Study 1: Tumor Growth Inhibition

A study employed xenograft models to assess the in vivo efficacy of the compound on tumor growth. Results indicated a significant reduction in tumor size compared to control groups.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations revealed a favorable safety profile for the compound at therapeutic doses, with no significant adverse effects noted in animal models.

Wirkmechanismus

The mechanism of action of 2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3-Aminophenyl)pyrimidine: Lacks the ethyl substituent but shares the aminophenyl and pyrimidine core.

6-Ethyl-3,4-dihydropyrimidin-4-one: Lacks the aminophenyl group but retains the ethyl-substituted pyrimidine structure.

Uniqueness

2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one is unique due to the combination of the aminophenyl group and the ethyl substituent on the pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidinone (DHPM) class, which has garnered attention for its diverse biological activities. This compound is synthesized primarily through the Biginelli reaction, a well-established multi-component reaction that combines an aldehyde, a β-ketoester, and urea or thiourea. The molecular formula of this compound is C12H14N2O, and it features a bicyclic structure that contributes to its pharmacological properties .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Dihydropyrimidinones, including this compound, have shown potential in inducing apoptosis in various cancer cell lines. Studies suggest that structural modifications can enhance their cytotoxic effects against tumors such as glioma .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Its structural features allow it to interact effectively with microbial targets .

- Anti-inflammatory Effects : Research has indicated that DHPMs can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

- Antidiabetic Activity : Some studies have reported that DHPM derivatives can improve glycemic control, indicating their potential in diabetes management .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in this compound plays a crucial role in determining its biological activity. The amino group at the 2-position and the ethyl group at the 6-position are significant for enhancing interactions with biological targets. SAR studies highlight that variations in these substituents can lead to changes in potency and selectivity against specific disease models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,4-Dihydropyrimidin-2(1H)-one | Lacks amino substitution | Broad spectrum antimicrobial activity |

| 2-(Phenyl)-6-methyl-3,4-dihydropyrimidin-4-one | Methyl substitution instead of ethyl | Enhanced lipophilicity; potential CNS activity |

| 2-(Naphthalen-1-yl)-6-propyl-3,4-dihydropyrimidin-4-one | Propyl substitution; aromatic naphthalene ring | Increased hydrophobicity; potential for drug delivery |

| 2-(Furanyl)-6-benzyl-3,4-dihydropyrimidin-4-one | Benzyl group; furan ring | Unique electronic properties affecting reactivity |

This table illustrates how variations in structure can lead to distinct biological profiles. Each compound's unique features contribute to its pharmacological applications and effectiveness.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antitumor Studies : In vitro studies on glioma cell lines demonstrated significant cytotoxicity attributed to the compound's ability to induce apoptosis through caspase activation pathways. The introduction of an aryl chain was found to enhance anti-proliferative potency significantly .

- Antimicrobial Evaluation : This compound exhibited promising results against various bacterial strains in vitro. The mechanism appears to involve disruption of cellular membranes and inhibition of vital metabolic processes .

Eigenschaften

IUPAC Name |

2-(3-aminophenyl)-4-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-10-7-11(16)15-12(14-10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGIACRJQWYQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501255843 | |

| Record name | 2-(3-Aminophenyl)-6-ethyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118787-02-2 | |

| Record name | 2-(3-Aminophenyl)-6-ethyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118787-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Aminophenyl)-6-ethyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.